molecular formula C15H17Cl2NO2S B14910808 Methyl (S)-2-(2-chlorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate hydrochloride

Methyl (S)-2-(2-chlorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate hydrochloride

Katalognummer: B14910808
Molekulargewicht: 346.3 g/mol
InChI-Schlüssel: KWFIISZKBXQAMP-UQKRIMTDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (S)-2-(2-chlorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate hydrochloride is a synthetic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features a complex structure with a chlorophenyl group, a thiophene ring, and an amino acid ester moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-(2-chlorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate hydrochloride typically involves multi-step organic reactions. A common approach might include:

    Formation of the Amino Acid Ester: Starting with the appropriate amino acid, esterification can be achieved using methanol and an acid catalyst.

    Introduction of the Chlorophenyl Group: This can be done through a nucleophilic substitution reaction where the amino group reacts with a chlorophenyl halide.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the amino group.

    Reduction: Reduction reactions could target the chlorophenyl group or the ester moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride, alkyl halides, or acyl chlorides are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as acting as a precursor for drug development.

    Industry: Use in the synthesis of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets could include proteins, nucleic acids, or cell membranes, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl (S)-2-(2-bromophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate hydrochloride
  • Methyl (S)-2-(2-fluorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate hydrochloride

Uniqueness

Methyl (S)-2-(2-chlorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate hydrochloride is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions compared to its brominated or fluorinated analogs

Eigenschaften

Molekularformel

C15H17Cl2NO2S

Molekulargewicht

346.3 g/mol

IUPAC-Name

methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-3-ylethylamino)acetate;hydrochloride

InChI

InChI=1S/C15H16ClNO2S.ClH/c1-19-15(18)14(12-4-2-3-5-13(12)16)17-8-6-11-7-9-20-10-11;/h2-5,7,9-10,14,17H,6,8H2,1H3;1H/t14-;/m0./s1

InChI-Schlüssel

KWFIISZKBXQAMP-UQKRIMTDSA-N

Isomerische SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)NCCC2=CSC=C2.Cl

Kanonische SMILES

COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CSC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.